(4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine involves multiple steps, starting from readily available starting materials. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
While detailed industrial production methods are not widely published, the synthesis likely involves scaling up the laboratory procedures with modifications to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
(4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
(4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a probe for studying FAP activity in biological systems.
Medicine: Employed in the development of radiopharmaceuticals for cancer imaging and therapy.
Mechanism of Action
The compound exerts its effects by inhibiting fibroblast activation protein (FAP), a serine protease overexpressed in cancer-associated fibroblasts. By binding to the active site of FAP, (4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine blocks its enzymatic activity, thereby reducing tumor growth and metastasis . The molecular targets and pathways involved include the inhibition of FAP-mediated degradation of extracellular matrix components .
Comparison with Similar Compounds
Similar Compounds
FAPi-02: Another FAP inhibitor with similar applications in cancer imaging.
FAPi-04: A derivative with improved binding affinity and specificity.
FAPi-46: A newer compound with enhanced pharmacokinetic properties
Uniqueness
(4-Quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine stands out due to its unique combination of structural features, including the quinoline ring and difluoropyrrolidine moiety, which contribute to its high binding affinity and specificity for FAP . This makes it a valuable tool in both research and clinical settings.
Properties
Molecular Formula |
C17H14F2N4O2 |
---|---|
Molecular Weight |
344.31 g/mol |
IUPAC Name |
N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C17H14F2N4O2/c18-17(19)7-11(8-20)23(10-17)15(24)9-22-16(25)13-5-6-21-14-4-2-1-3-12(13)14/h1-6,11H,7,9-10H2,(H,22,25) |
InChI Key |
PUOOCZVRHBHJRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N |
Origin of Product |
United States |
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